molecular formula C7H9Br B6282252 7-bromobicyclo[2.2.1]hept-2-ene CAS No. 60154-55-4

7-bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B6282252
CAS No.: 60154-55-4
M. Wt: 173.05 g/mol
InChI Key: XFPAUZYYSFLZRD-UHFFFAOYSA-N
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Description

7-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bromine atom attached to the bicyclo[2.2.1]hept-2-ene framework. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

This compound is primarily used in chemical synthesis

Biochemical Pathways

As a chemical reagent, 7-bromobicyclo[2.2.1]hept-2-ene is involved in various synthetic pathways . .

Result of Action

The molecular and cellular effects of 7-bromobicyclo[22As a chemical reagent, it’s primarily used in the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its physical state is liquid, and it’s recommended to be stored at 4°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common method involves the bromination of norbornene. The reaction typically uses bromine (Br2) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Addition Reactions: The double bond in the bicyclo[2.2.1]hept-2-ene framework can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2).

    Elimination Reactions: Under certain conditions, the bromine atom can be eliminated, leading to the formation of norbornadiene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxides (NaOR) for alkoxylation. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Hydrogenation reactions use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. Halogenation reactions use halogens like chlorine (Cl2) or bromine (Br2) in inert solvents.

    Elimination Reactions: Elimination reactions often require strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.

Major Products Formed

    Substitution Reactions: Products include 7-hydroxybicyclo[2.2.1]hept-2-ene, 7-aminobicyclo[2.2.1]hept-2-ene, and 7-alkoxybicyclo[2.2.1]hept-2-ene.

    Addition Reactions: Products include 7,7-dihalobicyclo[2.2.1]heptane and 7,7-dihydroxybicyclo[2.2.1]heptane.

    Elimination Reactions: The major product is norbornadiene.

Scientific Research Applications

7-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a starting material for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

7-Bromobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

    Norbornene: The parent compound without the bromine atom. It is less reactive in substitution reactions but can undergo similar addition reactions.

    7-Chlorobicyclo[2.2.1]hept-2-ene: A chlorinated analog that exhibits similar reactivity but with different reaction rates and conditions.

    7-Iodobicyclo[2.2.1]hept-2-ene: An iodinated analog that is more reactive in substitution reactions due to the weaker carbon-iodine bond.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-bromobicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAUZYYSFLZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296625
Record name 7-bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
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Molecular Weight

173.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-94-2, 20047-65-8
Record name NSC110572
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Record name 7-bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name syn-7-Bromobicyclo[2.2.1]hept-2-ene
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